molecular formula C11H14INO B1595074 N,N-diethyl-4-iodobenzamide CAS No. 77350-52-8

N,N-diethyl-4-iodobenzamide

Cat. No.: B1595074
CAS No.: 77350-52-8
M. Wt: 303.14 g/mol
InChI Key: GHOMPHXKTJFWCV-UHFFFAOYSA-N
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Description

N,N-diethyl-4-iodobenzamide: is an organic compound with the molecular formula C11H14INO . It is a derivative of benzamide, where the amide nitrogen is substituted with two ethyl groups and the benzene ring is substituted with an iodine atom at the para position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N,N-diethyl-4-iodobenzamide typically begins with 4-iodobenzoic acid.

    Amidation Reaction: The 4-iodobenzoic acid is first converted to 4-iodobenzoyl chloride using thionyl chloride (SOCl2).

    Reaction Conditions: The reaction is generally carried out under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: N,N-diethyl-4-iodobenzamide can undergo nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling, where the iodine atom is replaced by other groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) can be used.

    Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are commonly used.

Major Products:

    Substitution Products: Depending on the nucleophile, products like N,N-diethyl-4-azidobenzamide or N,N-diethyl-4-cyanobenzamide can be formed.

    Coupling Products: Various substituted benzamides can be synthesized through coupling reactions.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: N,N-diethyl-4-iodobenzamide is used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It can be used in catalytic processes due to its ability to undergo various chemical transformations.

Biology and Medicine:

    Pharmacological Studies: The compound is studied for its potential pharmacological properties, including its interaction with biological targets.

    Radiolabeling: The iodine atom can be replaced with radioactive isotopes for imaging and diagnostic purposes.

Industry:

    Material Science: It is used in the development of new materials with specific properties.

    Agrochemicals: The compound can be a precursor for the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of N,N-diethyl-4-iodobenzamide involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to various receptors or enzymes. The diethylamide group can enhance the lipophilicity of the molecule, facilitating its passage through biological membranes .

Comparison with Similar Compounds

    N,N-diethyl-4-bromobenzamide: Similar structure but with a bromine atom instead of iodine.

    N,N-diethyl-4-chlorobenzamide: Contains a chlorine atom instead of iodine.

    N,N-diethyl-4-fluorobenzamide: Contains a fluorine atom instead of iodine.

Uniqueness: N,N-diethyl-4-iodobenzamide is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The iodine atom’s larger size and higher polarizability make it more reactive in substitution and coupling reactions.

Properties

IUPAC Name

N,N-diethyl-4-iodobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14INO/c1-3-13(4-2)11(14)9-5-7-10(12)8-6-9/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHOMPHXKTJFWCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30358046
Record name N,N-diethyl-4-iodobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77350-52-8
Record name N,N-diethyl-4-iodobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Iodobenzoyl chloride (10.0 g) was added portionwise to diethylamine (2.92 g) in triethylamine (40 ml) at 20°. The resulting slurry was stirred at room temperature for 1 h, diluted with ER (150 ml), filtered and evaporated to give the title compound as an orange solid (10.2 g) m.p. 68°-70°.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
2.92 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a mixture of 4-iodo-benzoyl chloride (75 g) in 500 mL CH2Cl2 was added a mixture of Et3N (50 mL) and Et2NH (100 mL) at 0° C. After the addition, the resulting reaction mixture was warmed up to room temperature in 1 hr and was then washed with saturated ammonium chloride. The organic extract was dried (Na2SO4), filtered and concentrated. Residue was recrystallized from hot hexanes to give 80 g of INTERMEDIATE 5.
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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